7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinolin-8-ol core with a 4-chlorophenyl group and a pyrrolidinylmethyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol typically involves the following steps:
Formation of the Quinolin-8-ol Core: The quinolin-8-ol core can be synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the quinolin-8-ol core in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the attachment of the pyrrolidinylmethyl group through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol core to quinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinolin-8-one derivatives, reduced quinoline compounds, and various substituted derivatives with different functional groups.
Scientific Research Applications
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Bromophenyl)pyrrolidinylmethyl]quinolin-8-ol
- 7-[(4-Fluorophenyl)pyrrolidinylmethyl]quinolin-8-ol
- 7-[(4-Methylphenyl)pyrrolidinylmethyl]quinolin-8-ol
Uniqueness
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-16-8-5-15(6-9-16)19(23-12-1-2-13-23)17-10-7-14-4-3-11-22-18(14)20(17)24/h3-11,19,24H,1-2,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGNVDJSCDPJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.